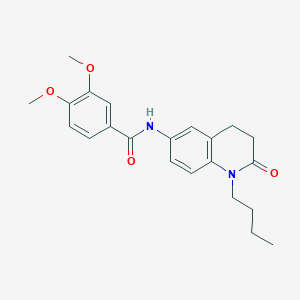
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 370.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946372-12-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's quinoline core and dimethoxybenzamide moiety allow it to bind to specific enzymes and receptors involved in critical biochemical pathways.
Research indicates that this compound may exhibit antitumor , anti-inflammatory , and antioxidant activities. The modulation of these pathways can influence cellular processes such as apoptosis and proliferation.
Antitumor Activity
Recent studies have demonstrated the potential of this compound in combating various cancer types. In vitro assays have shown that this compound can inhibit the growth of cancer cell lines through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of angiogenesis.
For example, a study reported that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays (e.g., DPPH radical scavenging). Results indicated that it possesses significant free radical scavenging abilities, which can contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted its efficacy against multiple cancer cell lines including lung and breast cancers. The compound exhibited IC50 values in the low micromolar range.
- In Vivo Studies : Animal studies demonstrated that treatment with this compound led to reduced tumor growth in xenograft models. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .
- Safety Profile : Toxicological assessments revealed that the compound was well tolerated at therapeutic doses without significant adverse effects on liver or kidney function.
特性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-5-12-24-18-9-8-17(13-15(18)7-11-21(24)25)23-22(26)16-6-10-19(27-2)20(14-16)28-3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFUFZXLIDLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













